[1-Cyclopropyl-2-(3-fluorophenoxy)ethyl]methylamine
Overview
Description
[1-Cyclopropyl-2-(3-fluorophenoxy)ethyl]methylamine is a chemical compound with the molecular formula C12H16FNO and a molecular weight of 209.2599432 . This compound is known for its unique structure, which includes a cyclopropyl group, a fluorophenoxy group, and a methylamine group. It is widely used in scientific research due to its diverse applications in various fields, including drug development, material synthesis, and understanding biological processes.
Preparation Methods
The synthesis of [1-Cyclopropyl-2-(3-fluorophenoxy)ethyl]methylamine typically involves the reaction of cyclopropane derivatives with fluorophenoxy compounds under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper salts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
[1-Cyclopropyl-2-(3-fluorophenoxy)ethyl]methylamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amines or alcohols.
Scientific Research Applications
[1-Cyclopropyl-2-(3-fluorophenoxy)ethyl]methylamine is extensively used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: Researchers use this compound to study its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of [1-Cyclopropyl-2-(3-fluorophenoxy)ethyl]methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
[1-Cyclopropyl-2-(3-fluorophenoxy)ethyl]methylamine can be compared with other similar compounds, such as:
Cyclopropylamines: These compounds share the cyclopropyl group and exhibit similar reactivity and properties.
Fluorophenoxy derivatives: Compounds with the fluorophenoxy group have comparable chemical behavior and applications.
Methylamines: These compounds contain the methylamine group and are used in similar research and industrial contexts.
Properties
IUPAC Name |
1-cyclopropyl-2-(3-fluorophenoxy)-N-methylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c1-14-12(9-5-6-9)8-15-11-4-2-3-10(13)7-11/h2-4,7,9,12,14H,5-6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZNUUIKRPGQMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(COC1=CC(=CC=C1)F)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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